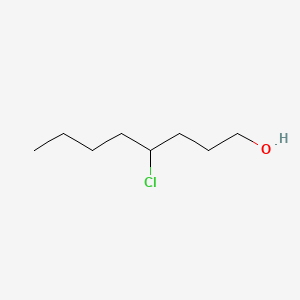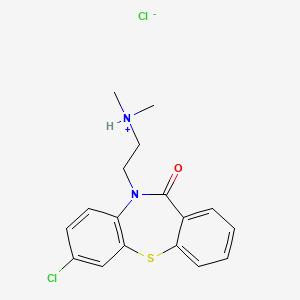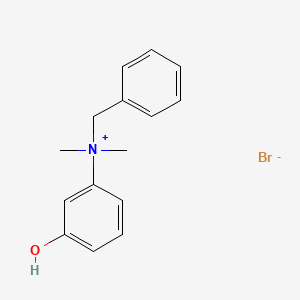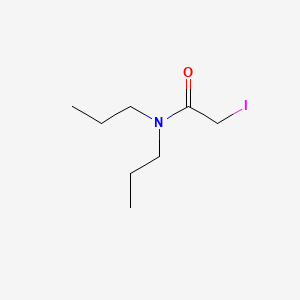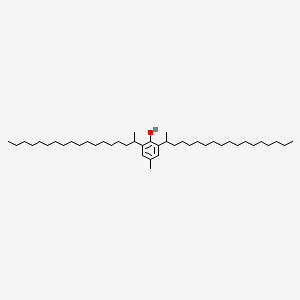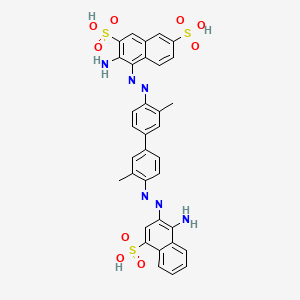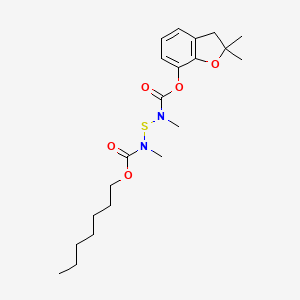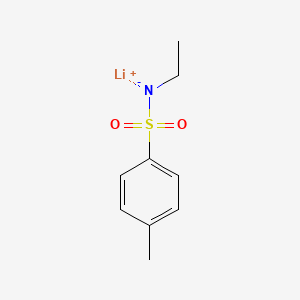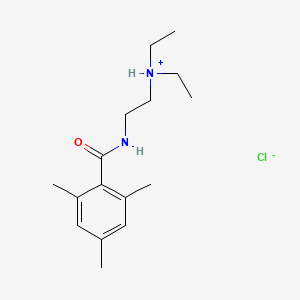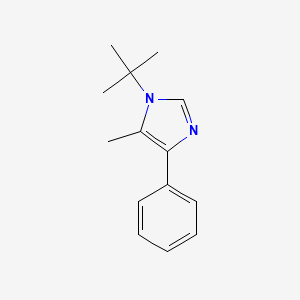
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester is an organic compound with the molecular formula C11H16O5. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and the fragrance industry. This compound is characterized by its yellow to brownish-red liquid appearance and its solubility in organic solvents such as ether and dichloromethane .
Méthodes De Préparation
The synthesis of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester involves multiple steps. One common method includes the reaction of 4-hexenol with an excess of methyl sodium iodide, followed by a reaction with carbonyl acid chloride . The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the process.
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester has a wide range of applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Industry: In the fragrance and flavor industry, it is used as a basis for perfumes, fragrances, and flavors.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-oxo-2-hexenedioic acid diethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical studies.
Comparaison Avec Des Composés Similaires
3-Methyl-4-oxo-2-hexenedioic acid diethyl ester can be compared with other similar compounds, such as:
2-Hexenedioic acid, 3-methyl-4-oxo-, diethyl ester: This compound shares a similar structure but may have different functional groups or substituents that affect its reactivity and applications.
Diethyl trimethyl-4-carbonyl-2-hexenoate: Another related compound with similar uses in organic synthesis and the fragrance industry.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of reactions and applications, making it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C11H16O5 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
diethyl (E)-3-methyl-4-oxohex-2-enedioate |
InChI |
InChI=1S/C11H16O5/c1-4-15-10(13)6-8(3)9(12)7-11(14)16-5-2/h6H,4-5,7H2,1-3H3/b8-6+ |
Clé InChI |
YURBSDMYXIHAMQ-SOFGYWHQSA-N |
SMILES isomérique |
CCOC(=O)CC(=O)/C(=C/C(=O)OCC)/C |
SMILES canonique |
CCOC(=O)CC(=O)C(=CC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


